4-Hydroxy Duloxetine

説明

4-Hydroxy Duloxetine is an inactive metabolite of the serotonin and norepinephrine reuptake inhibitor (SNRI) duloxetine . Duloxetine is an antidepressant that acts as a serotonin and norepinephrine reuptake inhibitor (SNRI). It was approved by the FDA for treatment of Major Depressive Disorder, generalized anxiety disorder, fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy .

Synthesis Analysis

The synthesis of this compound involves the metabolism of duloxetine by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6 followed by glucuronidation . More detailed information about the synthesis process can be found in the research paper titled “Duloxetine Synthesis” on ResearchGate .

Molecular Structure Analysis

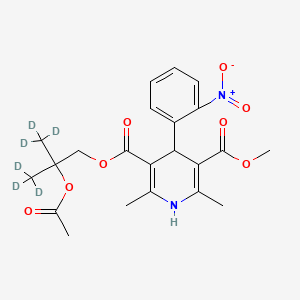

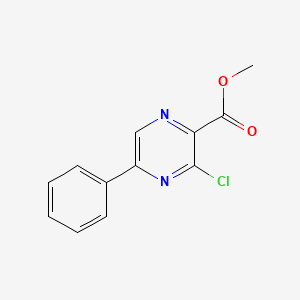

The molecular formula of this compound is C18H19NO2S . The molecular weight is 313.4 g/mol . The exact mass and monoisotopic mass are 313.11365002 g/mol .

Chemical Reactions Analysis

Duloxetine, the parent compound of this compound, undergoes extensive hepatic metabolism involving the P450 enzymes CYP1A2 and CYP2D6 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 516.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . The compound also has a topological polar surface area of 69.7 Ų .

科学的研究の応用

Pharmacokinetics and Clinical Applications : A study developed and validated a microemulsion liquid chromatography-fluorescence method for quantifying Duloxetine and its metabolites, including 4-Hydroxy Duloxetine, in plasma. This method is crucial for clinical pharmacokinetic studies, indicating its application in understanding the drug's behavior in the body (Al-Shalabi et al., 2019).

Neuroprotection : Research investigated Duloxetine's neuroprotective effects in the hippocampal CA1 region following transient global cerebral ischemia. The study didn't directly involve this compound but contributed to understanding Duloxetine's broader pharmacological effects, which could be relevant given the metabolic relationship (Lee et al., 2016).

Metabolism and Excretion : Another study detailed the metabolism and excretion of Duloxetine, with this compound being one of the major metabolites. This research is significant for understanding the metabolic pathways and excretion patterns of Duloxetine (Lantz et al., 2003).

Interactions with Other Substances : A study explored the effects of Duloxetine, including its interaction with MDMA (Ecstasy), where it inhibited the effects of MDMA in vitro and in human subjects. This research provides insight into the potential interaction mechanisms that could involve its metabolites, such as this compound (Hysek et al., 2012).

Chronic Pain Management : A review focused on Duloxetine's efficacy for managing chronic pain conditions like diabetic peripheral neuropathic pain and fibromyalgia. Understanding the role of its metabolites, including this compound, in these therapeutic effects could be an area of interest (Pergolizzi et al., 2013).

Pharmacokinetic Analysis : Research on the development of an LC-MS/MS method for determining Duloxetine and this compound glucuronide in human plasma highlights the significance of accurate measurement techniques for these compounds in pharmacokinetic analysis (Loh et al., 2021).

作用機序

Target of Action

4-Hydroxy Duloxetine is a metabolite of Duloxetine, which is a potent and balanced dual inhibitor of serotonin (5-HT) and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation and pain perception.

Mode of Action

Duloxetine, and by extension this compound, works by inhibiting the reuptake of serotonin and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . Specifically, its action at the dorsal horn of the spinal cord strengthens the serotonergic and adrenergic pathways involved in descending inhibition of pain . This results in an increased threshold of activation necessary to transmit painful stimuli to the brain, providing effective relief of pain, particularly in neuropathic pain .

Biochemical Pathways

The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The major metabolites found in plasma were glucuronide conjugates of this compound .

Pharmacokinetics

Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . Duloxetine is extensively metabolized to numerous metabolites primarily excreted into the urine in the conjugated form .

Result of Action

The result of Duloxetine’s action is the effective relief of pain, particularly in neuropathic pain . It is used to treat generalized anxiety disorder, neuropathic pain, osteoarthritis, and stress incontinence .

Action Environment

The pharmacokinetics of Duloxetine can be influenced by several factors including sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function . Of these, only impaired hepatic function or severely impaired renal function warrant specific warnings or dose recommendations . In addition, Duloxetine’s exposure is increased to a clinically significant degree with CYP1A2 inhibition .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4-Hydroxy Duloxetine interacts with various enzymes, proteins, and other biomolecules. The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The major metabolites found in plasma were glucuronide conjugates of this compound .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, Duloxetine has been shown to induce neural cell death and promote neurite outgrowth in N2a cell models .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake . This suggests that this compound may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

Duloxetine, the parent compound, has been shown to produce robust changes in neural cells over time .

Dosage Effects in Animal Models

Studies on Duloxetine have shown it to have neuroprotective effects in animal and cell models .

Metabolic Pathways

This compound is involved in several metabolic pathways. Duloxetine is extensively metabolized in the liver to numerous metabolites primarily excreted into the urine in the conjugated form .

Transport and Distribution

Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing .

Subcellular Localization

Studies on Duloxetine have shown that it can affect the subcellular redistribution of the neurotrophin .

特性

IUPAC Name |

4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRXQCXSBONKPD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652603 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662149-13-5 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662149-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 4-Hydroxy Duloxetine in the metabolism of Duloxetine?

A1: this compound is a major metabolite of the drug Duloxetine, a serotonin and norepinephrine reuptake inhibitor used to treat depression and other conditions. Duloxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP1A2 playing significant roles [, , , ]. this compound is formed through the hydroxylation of Duloxetine, primarily by CYP1A2 [, ]. This metabolite is further metabolized, mainly through conjugation reactions, and excreted primarily in urine [, ].

Q2: Have any analytical methods been developed to quantify this compound in biological samples?

A2: Yes, several analytical methods, primarily utilizing high-performance liquid chromatography (HPLC) coupled with various detection techniques, have been developed for the quantification of this compound in biological matrices like plasma, urine, and liver microsomes [, , , , ]. These methods often involve a separation step on a reverse-phase C18 column followed by detection using UV, fluorescence, or mass spectrometry.

Q3: Can co-administration of other substances affect the pharmacokinetics of Duloxetine and this compound?

A4: Yes, studies have shown that substances like propolis, a popular functional food, can affect the pharmacokinetics of Duloxetine and this compound. Propolis has been shown to inhibit CYP1A2, one of the main enzymes responsible for Duloxetine metabolism to this compound []. Consequently, co-administration of propolis with Duloxetine could potentially lead to increased exposure to Duloxetine and decreased levels of this compound, impacting the drug's efficacy and safety profile [].

Q4: How is this compound typically detected and characterized in research settings?

A5: this compound is typically detected and characterized using a combination of techniques. After separation by HPLC, its presence is confirmed by comparing its retention time with that of a synthetic standard []. Further structural confirmation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , ]. These techniques provide detailed information about the molecule's structure and confirm its identity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)